molecular formula C16H18FNO4S B5401328 N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5401328
M. Wt: 339.4 g/mol
InChI Key: KYRDQPOLOYDTCE-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with fluorophenyl and dimethoxy groups. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylethylamine and 3,4-dimethoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction between 4-fluorophenylethylamine and 3,4-dimethoxybenzenesulfonyl chloride is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is typically performed at room temperature to ensure high yield and purity of the product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in a pure form.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Biology: In biological research, the compound is used to study cellular processes and molecular interactions. It may serve as a tool compound to probe the function of specific proteins or signaling pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced conductivity or stability.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals and formulations.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The substitution of chlorine may result in different chemical reactivity and biological activity.

    N-[2-(4-bromophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide: The presence of a bromine atom in place of fluorine can also influence the compound’s properties, such as its ability to participate in halogen bonding interactions.

    N-[2-(4-methylphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide: The methyl-substituted analog may exhibit different steric and electronic effects, impacting its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-15-8-7-14(11-16(15)22-2)23(19,20)18-10-9-12-3-5-13(17)6-4-12/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRDQPOLOYDTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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